molecular formula C16H11Cl3N2O2S B2899692 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone CAS No. 400087-08-3

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone

Cat. No.: B2899692
CAS No.: 400087-08-3
M. Wt: 401.69
InChI Key: NJUDIBFSBYGABX-UHFFFAOYSA-N
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Description

“7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with amides or nitriles under acidic or basic conditions.

    Introduction of Substituents: The chloro, dichloro, methoxy, and methylsulfanyl groups can be introduced through various substitution reactions using reagents like chlorinating agents, methoxylating agents, and thiolating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the quinazolinone core to a dihydroquinazolinone.

    Substitution: Halogen substitution reactions to replace chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, compounds like “7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of “7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” would depend on its specific biological target. Generally, quinazolinones may:

    Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.

    Interact with DNA: Some quinazolinones can intercalate with DNA, affecting replication and transcription processes.

    Modulate Receptors: They may act as agonists or antagonists to various receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound of the quinazolinone class.

    2-Methylthio-4(3H)-quinazolinone: A similar compound with a methylthio group.

    2,4-Dichloro-5-methoxyphenyl derivatives: Compounds with similar substituents on the phenyl ring.

Uniqueness

“7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2S/c1-23-14-7-13(10(18)6-11(14)19)21-15(22)9-4-3-8(17)5-12(9)20-16(21)24-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUDIBFSBYGABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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